Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Overview
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (MTHPC) is an organic compound that has been widely studied for its potential applications in various scientific research areas. It is a white crystalline solid that is soluble in water and has a melting point of 164-165°C. MTHPC has been used in laboratory experiments for its ability to act as a substrate for enzymes, as a catalyst for chemical reactions, and as a ligand for metal ions. It has also been studied for its potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
Medicinal Chemistry
This compound has been used as an intermediate in combinatorial protocols for the preparation of compounds relevant to medicinal chemistry. It offers an excellent opportunity for the synthesis of various derivatives with potential therapeutic properties .
Antibacterial Research
There is evidence of its use in the synthesis of novel compounds with antibacterial activity. This includes its role in the generation of hydrazone derivatives which have been evaluated for their effectiveness against bacterial strains .
Protein Silencing
Derivatives of this compound, such as BIM-46174 and its dimeric form BIM-46187, are known to preferentially silence Gaq proteins. These are among the very few cell-permeable compounds with this capability, highlighting their significance in protein research .
properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIJWXPZLFMLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCNCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531780 | |
Record name | Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20531780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91476-81-2 | |
Record name | Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20531780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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